molecular formula C8H5ClN2O5 B12678189 2-Methyl-3,5-dinitrobenzoyl chloride CAS No. 39614-85-2

2-Methyl-3,5-dinitrobenzoyl chloride

Cat. No.: B12678189
CAS No.: 39614-85-2
M. Wt: 244.59 g/mol
InChI Key: AGYLEAJVAFGNEF-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dinitrobenzoyl chloride is an organic compound with the molecular formula C8H5ClN2O5. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the 2-position and nitro groups at the 3- and 5-positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3,5-dinitrobenzoyl chloride can be synthesized through the nitration of 2-methylbenzoic acid, followed by chlorination. The nitration process involves the reaction of 2-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2-methyl-3,5-dinitrobenzoic acid. This intermediate is then treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-dinitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines

    Reducing Agents: Hydrogen gas, catalytic hydrogenation

    Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions

Major Products Formed

    Esters and Amides: Formed from substitution reactions with alcohols and amines.

    Amino Derivatives: Formed from the reduction of nitro groups.

    2-Methyl-3,5-dinitrobenzoic Acid: Formed from hydrolysis

Scientific Research Applications

2-Methyl-3,5-dinitrobenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-3,5-dinitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an acylating agent, transferring the benzoyl group to nucleophiles such as alcohols and amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,5-dinitrobenzoyl chloride is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and physical properties. This structural difference can affect the compound’s solubility, melting point, and reactivity compared to its analogs .

Properties

IUPAC Name

2-methyl-3,5-dinitrobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYLEAJVAFGNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192723
Record name 2-Methyl-3,5-dinitrobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39614-85-2
Record name 2-Methyl-3,5-dinitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39614-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3,5-dinitrobenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3,5-dinitrobenzoyl chloride
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Record name 2-methyl-3,5-dinitrobenzoyl chloride
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Record name 2-METHYL-3,5-DINITROBENZOYL CHLORIDE
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